Glucocorticoids are a class of steroid hormones that play a crucial role in the regulation of various physiological processes, including the immune response, metabolism, and stress. Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is commonly used in clinical settings to test the sensitivity of the hypothalamic-pituitary-adrenal (HPA) axis to negative feedback. The metabolism of dexamethasone involves the conversion to 11-dehydrodexamethasone, which is mediated by the enzyme 11 beta-hydroxysteroid dehydrogenase (11 beta-HSD). This enzyme exists in two isozymes: 11 beta-HSD1 and 11 beta-HSD2, each with distinct functions and tissue distributions12.
The two isozymes of 11 beta-HSD play different roles in the metabolism of glucocorticoids. 11 beta-HSD1 primarily reactivates inactive glucocorticoids, while 11 beta-HSD2 inactivates active glucocorticoids to protect tissues from excessive exposure. Dexamethasone is a substrate for 11 beta-HSD2, which converts it to 11-dehydrodexamethasone. Interestingly, 11-dehydrodexamethasone can also be converted back to dexamethasone by both isozymes1. This interconversion plays a significant role in regulating the local and systemic effects of glucocorticoids. However, the use of dexamethasone to differentiate the activities of these isozymes in vivo has been found to be ineffective, as variations in 11 beta-HSD activity do not explain the interindividual variability in the suppression of plasma cortisol by dexamethasone1.
In clinical practice, dexamethasone is used to assess the HPA axis's sensitivity. However, the metabolism of dexamethasone to 11-dehydrodexamethasone does not correlate with the degree of suppression of plasma cortisol, making it a less reliable marker for differentiating the activities of 11 beta-HSD isozymes in vivo1.
During pregnancy, the placenta expresses 11 beta-HSD2, which protects the fetus from overexposure to glucocorticoids by converting them into inactive forms. The administration of synthetic glucocorticoids like dexamethasone and betamethasone can affect the expression and function of 11 beta-HSD2 in the placenta. Studies in rats have shown that dexamethasone increases the mRNA expression of 11 beta-HSD2, although this does not translate to an increase at the protein level. Both dexamethasone and betamethasone can significantly reduce the metabolism of corticosterone by the placenta, potentially impairing the placental barrier function mediated by 11 beta-HSD2. This suggests that antenatal therapy with these glucocorticoids might have considerable implications for fetal development2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: